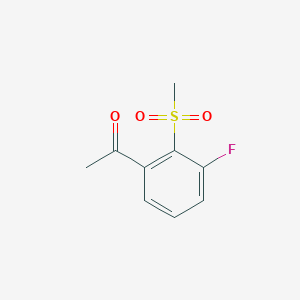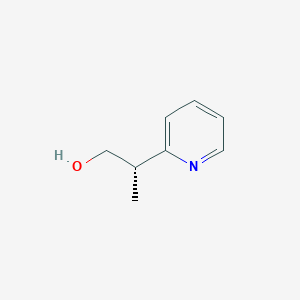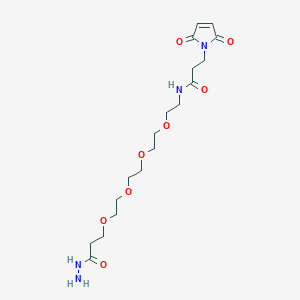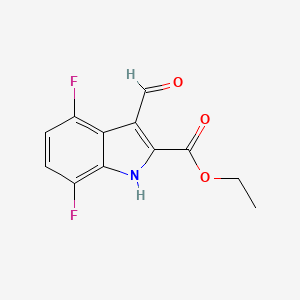
3-(3-Chlorophenyl)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)propane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H10Cl2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further substituted with a 3-chlorophenyl group. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(3-Chlorophenyl)propane-1-sulfonyl chloride typically begins with 3-chlorophenylpropane.
Chlorosulfonation: The key step involves the chlorosulfonation of 3-chlorophenylpropane using chlorosulfonic acid (HSO3Cl) or thionyl chloride (SOCl2) as chlorosulfonating agents.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The temperature is maintained at a controlled range, often between 0°C to 50°C, to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-(3-Chlorophenyl)propane-1-sulfonyl chloride undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, ethyl acetate, hexane.
Catalysts: Chinchona alkaloids for chiral synthesis.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Enzymatic Inhibitors: 3-(3-Chlorophenyl)propane-1-sulfonyl chloride is used as an intermediate in the synthesis of various enzymatic inhibitors.
Chiral Synthesis: It is employed in the generation and trapping of derived sulfenes with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones.
Biology and Medicine:
Pharmaceutical Intermediates: The compound is a key intermediate in the synthesis of drugs, particularly those targeting viral infections and cancer.
Bioconjugation: It is used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Polymer Chemistry: this compound is used in the sulfonation of polymers to enhance their properties, such as conductivity and thermal stability.
Material Science: It is utilized in the preparation of advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a source of the sulfonyl group, facilitating the formation of sulfonamides, sulfonate esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
3-Chloropropanesulfonyl chloride: Similar in structure but lacks the phenyl group.
4-Chlorobenzylsulfonyl chloride: Contains a benzyl group instead of a propane chain.
Cyclopropanesulfonyl chloride: Features a cyclopropane ring instead of a linear chain.
Uniqueness:
Structural Features: The presence of both a 3-chlorophenyl group and a sulfonyl chloride group in 3-(3-Chlorophenyl)propane-1-sulfonyl chloride imparts unique reactivity and selectivity in chemical reactions.
Applications: Its specific structure makes it particularly valuable in the synthesis of chiral compounds and pharmaceutical intermediates, distinguishing it from other sulfonyl chlorides.
Eigenschaften
Molekularformel |
C9H10Cl2O2S |
|---|---|
Molekulargewicht |
253.14 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2S/c10-9-5-1-3-8(7-9)4-2-6-14(11,12)13/h1,3,5,7H,2,4,6H2 |
InChI-Schlüssel |
QIERUJVNUNVNDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)CCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)



![(8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12839233.png)

![1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
![(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)

![6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12839254.png)




